R-epinastine -

R-epinastine

Catalog Number: EVT-1588443
CAS Number:
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R-epinastine is an epinastine that has R configuration at the chiral centre. It is an enantiomer of a S-epinastine.
Overview

Epinastine is a potent antihistamine primarily used for the treatment of allergic conditions. It is classified as a selective H1 receptor antagonist, and its efficacy is attributed to its ability to inhibit histamine release from mast cells. Epinastine also exhibits some affinity for H2 receptors, α-adrenergic receptors, and serotonin receptors, which may contribute to its pharmacological profile. The compound is often utilized in ophthalmic solutions for allergic conjunctivitis and is available in various formulations.

Source and Classification

Epinastine is derived from the chemical structure of dibenzo[b,e]azepine and is classified under the category of antihistamines. Its chemical formula is C16H15N3C_{16}H_{15}N_{3}, and it has a molecular weight of approximately 265.31 g/mol. The compound can be synthesized through various methods, including asymmetric synthesis techniques that yield optically pure forms.

Synthesis Analysis

The synthesis of Epinastine involves several key steps, typically starting from precursors that undergo transformations to form the final product.

Methods and Technical Details

  1. Enantioselective Synthesis: A notable method involves the use of N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine as a catalyst for asymmetric transfer hydrogenation, yielding high enantiomeric excess (up to 75%) in the final product .
  2. Reduction and Deprotection: Intermediate compounds are subjected to reduction reactions followed by deprotection steps to yield Epinastine hydrochloride. For instance, a method described in a patent outlines the reaction of chloromethyl derivatives with fluorinated amino compounds under acidic conditions .
  3. Cyclization: The final step often includes cyclization reactions that lead to the formation of Epinastine from intermediate structures .
Molecular Structure Analysis

Epinastine's molecular structure features a dibenzo[b,e]azepine core, which contributes to its biological activity. The stereochemistry of Epinastine is crucial; the R-enantiomer exhibits higher potency compared to its S counterpart.

Structural Data

  • Chemical Formula: C16H15N3C_{16}H_{15}N_{3}
  • Molecular Weight: 265.31 g/mol
  • Structural Representation: The compound can be represented as follows:
 structure representation \text{ structure representation }
Chemical Reactions Analysis

Epinastine undergoes various chemical reactions during its synthesis:

  1. Asymmetric Transfer Hydrogenation: This reaction introduces chirality into the molecule, which is essential for its biological activity.
  2. Reduction Reactions: These are employed to convert carbonyl groups into alcohols or amines, facilitating further transformations.
  3. Deprotection Reactions: Protecting groups are removed under specific conditions (e.g., using hydrazine) to yield the active amine form of Epinastine.
Mechanism of Action

Epinastine functions primarily as an H1 receptor antagonist:

  • Histamine Inhibition: By blocking H1 receptors on target cells, Epinastine prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions.
  • Mast Cell Stabilization: Epinastine also stabilizes mast cells, reducing the release of histamine and other inflammatory mediators.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • pKa Value: The pKa value indicates its ionization properties in physiological conditions.
  • Stability: Epinastine is stable under standard storage conditions but should be protected from moisture and light.
Applications

Epinastine has several scientific uses:

  • Ophthalmic Solutions: It is commonly used in eye drops for treating allergic conjunctivitis due to its rapid onset of action and effectiveness.
  • Research Applications: Studies have explored its use in drug delivery systems, including contact lenses designed to release Epinastine over time .
Synthesis and Stereochemical Optimization of R-Epinastine

Enantioselective Synthesis Pathways for R-Epinastine

The synthesis of R-epinastine, the less pharmacologically active enantiomer of the antihistamine epinastine, demands precise stereochemical control. The most efficient route employs asymmetric transfer hydrogenation (ATH) of the prochiral imine precursor 1-(5,6-dihydrobenzo[2,1-b:3,4-b']diazepin-11-yl)ethan-1-one (Intermediate 6). Using chiral ruthenium catalysts such as (R,R)-TsDPEN-Ru (Noyori-type catalyst), this reaction achieves up to 95% enantiomeric excess (ee) for the (R)-amine under optimized conditions [1] [3]. Key parameters influencing stereoselectivity include:

  • Solvent effects: Dichloromethane (DCM) significantly enhances enantioselectivity (92% ee) compared to acetonitrile (60% ee) due to improved substrate solubility and catalyst-substrate coordination [1] [8].
  • Hydrogen source: Azeotropic formic acid-triethylamine mixtures enable smoother hydride transfer than gaseous H₂ [1].
  • Catalyst structure: Tethered Ru(II) complexes (e.g., 13) with chiral diamines outperform non-tethered analogs, though with moderate ee (75%) [3].

Table 1: Asymmetric Transfer Hydrogenation for R-Epinastine Intermediate

CatalystSolventTime (h)Yield (%)ee (%)Configuration
(R,R)-11CH₃CN721160S
(R,R)-11CH₂Cl₂246592S
(R,R)-11DMF242695S
(S,S)-12CH₂Cl₂245172R
(R,R,R)-13CH₂Cl₂245275S

Notes: Catalyst 11: Ru-TsCYDN; 12: Ru-TsDPEN; 13: Tethered Ru-diamine [3]

Post-reduction, the chiral amine undergoes phthalimide deprotection with hydrazine, followed by cyclization using cyanogen bromide to yield enantiopure R-epinastine [1] [8].

Catalytic Asymmetric Strategies in Benzazepine Derivative Synthesis

Spirocyclic benzazepines like epinastine benefit from transition metal catalysis and organocatalysis to construct stereogenic centers:

  • Ru-Catalyzed ATH: This method remains dominant for tetrahydrobenzazepine cores. The Noyori-Ikariya mechanism involves a metal-ligand bifunctional pathway where the chiral ligand directs hydride delivery to the imine’s si or re face [1] [10]. Substrate engineering (e.g., N-phthalyl protection in Intermediate 6) prevents catalyst deactivation and enhances rigidity for better stereodiscrimination [3].

  • Biocatalytic Approaches: Imine reductases (IREDs) enable enantioselective imine reduction using NADPH cofactors. While not yet applied industrially for epinastine, IREDs achieve >99% ee for structurally similar tetrahydroisoquinolines [2]. Old Yellow Enzymes (OYEs) catalyze asymmetric alkene reductions, though applicability to benzazepines is limited [2].

  • Organocatalysis: Chiral phosphoric acids (e.g., TRIP) facilitate Pictet-Spengler cyclizations of tryptamines, yielding spiro-tetrahydroisoquinolines with 90–99% ee [4] [6]. While ideal for tetrahydroisoquinoline scaffolds, this method requires adaptation for benzodiazepine-type substrates like epinastine.

Table 2: Catalytic Methods for Chiral Benzazepine Synthesis

MethodCatalystSubstrate Classee (%)Limitations
Ru-ATH(R,R)-TsDPEN-RuCyclic imines92–95Solvent sensitivity
BiocatalysisImine reductasesAryl-imines>99Cofactor regeneration required
OrganocatalysisChiral phosphoric acids (TRIP)Tryptamine derivatives90–99Narrow substrate scope

Comparative Analysis of Racemic vs. Enantiopure Epinastine Production

Racemic epinastine synthesis relies on non-chiral reducing agents (e.g., NaBH₄) for imine reduction, followed by chiral resolution:

  • Resolution Techniques:
  • Diastereomeric salt formation: Tartaric acid derivatives resolve racemates via crystallization. Yields rarely exceed 35% per batch due to eutectic limitations [7] [9].
  • Chiral HPLC: Semi-preparative columns with cellulose-based stationary phases resolve gram-scale racemates, but solvent costs and low throughput hinder scalability [5].

In contrast, enantioselective synthesis offers distinct advantages:

  • Atom economy: Direct ATH avoids auxiliary-based derivatization, reducing steps and waste [1] [8].
  • Economic viability: Despite high catalyst costs, Ru-ATH achieves 65% yield and 92% ee in a single step, outperforming multi-step resolutions (typical cumulative yield: <40%) [3] [9].

Table 3: Economic and Environmental Metrics

ParameterRacemic Route + ResolutionEnantioselective ATH
Steps to chiral amine3 (reduction, salt formation, isolation)1
Typical yield (per pass)20–35% per enantiomer65%
Catalyst loadingNone (stoichiometric resolving agent)0.5–2 mol%
E-factor*15–305–12

Notes: *E-factor = kg waste/kg product [1] [9]

Pharmacovigilance data indicate that racemic drugs exhibit distinct adverse event profiles compared to single enantiomers. For example, racemic ofloxacin causes more renal toxicity than its (S)-enantiomer (levofloxacin), while (S)-omeprazole increases hematological risks versus the racemate [5] [9]. Though epinastine-specific data are limited, these trends underscore the clinical relevance of enantiopure production.

Properties

Product Name

R-epinastine

IUPAC Name

(6R)-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)/t15-/m0/s1

InChI Key

WHWZLSFABNNENI-HNNXBMFYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Isomeric SMILES

C1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.